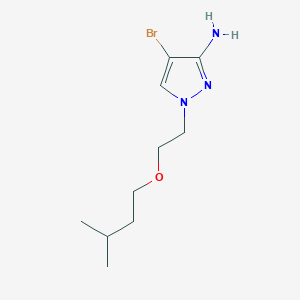
2-Amino-4-(2,2,2-trifluoroethoxy)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-4-(2,2,2-trifluoroethoxy)butanamide is a chemical compound with the molecular formula C6H11F3N2O2 and a molecular weight of 200.16 g/mol . This compound is characterized by the presence of an amino group, a trifluoroethoxy group, and a butanamide backbone. It is used in various scientific research applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-4-(2,2,2-trifluoroethoxy)butanamide typically involves the reaction of BOC-glycine with trifluoroethylamine in the presence of carbonyldiimidazole and a solvent at room temperature . This reaction results in the formation of the desired compound through a series of condensation and hydrolysis steps.
Industrial Production Methods
Industrial production of this compound involves bulk manufacturing and custom synthesis processes. Companies like ChemScene provide this compound in bulk quantities, ensuring high purity and consistency .
Chemical Reactions Analysis
Types of Reactions
2-Amino-4-(2,2,2-trifluoroethoxy)butanamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different amine derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the trifluoroethoxy group can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. The reactions are typically carried out under controlled temperature and pressure conditions to ensure high yields and purity.
Major Products Formed
The major products formed from these reactions include various amine derivatives, oxides, and substituted butanamides, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
2-Amino-4-(2,2,2-trifluoroethoxy)butanamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: This compound is used in the study of enzyme interactions and protein modifications.
Industry: It is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 2-Amino-4-(2,2,2-trifluoroethoxy)butanamide involves its interaction with specific molecular targets and pathways. The trifluoroethoxy group enhances its lipophilicity, allowing it to easily penetrate cell membranes. Once inside the cell, it can interact with enzymes and proteins, modifying their activity and function. This compound’s unique structure allows it to form stable complexes with various biological molecules, making it a valuable tool in biochemical research .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4-(2,2,2-trifluoroethoxy)butanoic acid
- 2-Amino-4-(2,2,2-trifluoroethoxy)butanol
- 2-Amino-4-(2,2,2-trifluoroethoxy)butylamine
Uniqueness
Compared to similar compounds, 2-Amino-4-(2,2,2-trifluoroethoxy)butanamide stands out due to its unique combination of an amino group and a trifluoroethoxy group attached to a butanamide backbone. This structure imparts distinct chemical and physical properties, such as enhanced stability and reactivity, making it particularly useful in various scientific and industrial applications .
Properties
Molecular Formula |
C6H11F3N2O2 |
|---|---|
Molecular Weight |
200.16 g/mol |
IUPAC Name |
2-amino-4-(2,2,2-trifluoroethoxy)butanamide |
InChI |
InChI=1S/C6H11F3N2O2/c7-6(8,9)3-13-2-1-4(10)5(11)12/h4H,1-3,10H2,(H2,11,12) |
InChI Key |
LALLXUHDTSZGJO-UHFFFAOYSA-N |
Canonical SMILES |
C(COCC(F)(F)F)C(C(=O)N)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















